molecular formula C₁₄H₁₂D₄O₄ B1141417 Monocyclohexyl Phthalate-d4 CAS No. 1398066-18-6

Monocyclohexyl Phthalate-d4

Cat. No.: B1141417
CAS No.: 1398066-18-6
M. Wt: 252.3
Attention: For research use only. Not for human or veterinary use.
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Description

Monocyclohexyl Phthalate-d4 is a deuterated phthalate ester, specifically a derivative of phthalic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monocyclohexyl Phthalate-d4 can be synthesized through the esterification of phthalic acid with cyclohexanol in the presence of a deuterium source. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The deuterium atoms are introduced through the use of deuterated reagents or solvents.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Monocyclohexyl Phthalate-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid and cyclohexanone.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are conducted under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phthalic acid and cyclohexanone.

    Reduction: Cyclohexyl alcohol and phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Monocyclohexyl Phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as an internal standard in NMR spectroscopy for the quantification and structural determination of organic compounds.

    Biology: Employed in metabolic studies to trace the pathways of phthalate esters in biological systems.

    Medicine: Investigated for its potential effects on human health, particularly in studies related to endocrine disruption and metabolic disorders.

    Industry: Utilized as a plasticizer in the production of flexible plastics and as a reference material in quality control processes.

Mechanism of Action

The mechanism of action of Monocyclohexyl Phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the effects of natural hormones, leading to endocrine disruption. The compound is known to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in lipid metabolism and energy homeostasis. Additionally, it can influence the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, affecting glucose and lipid metabolism.

Comparison with Similar Compounds

Monocyclohexyl Phthalate-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for NMR spectroscopy. Similar compounds include:

    Monoethylhexyl Phthalate (MEHP): Another phthalate ester used in research, particularly in studies related to endocrine disruption.

    Di-cyclohexyl Phthalate (DCHP): A related compound used as a plasticizer in various industrial applications.

    Mono-n-butyl Phthalate (MBP): Commonly used in studies of phthalate metabolism and toxicity.

This compound stands out due to its deuterated nature, making it a valuable tool in analytical chemistry and research applications.

Properties

IUPAC Name

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDKYLLIOLFQPO-DOGSKSIHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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